Elevated Lipophilicity (XLogP3) Relative to Mono-Halogenated Analogs
The target compound exhibits an XLogP3 value of 2.5, which is 0.3 log units higher than that of 3-(4-bromophenyl)propanoic acid (2.2) and 0.7 log units higher than 3-(3-fluorophenyl)propanoic acid (1.8) [1][2]. This increased lipophilicity arises from the synergistic effect of the bromo and fluoro substituents, enhancing predicted membrane permeability and distribution coefficients compared to mono-halogenated phenylpropanoic acids.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 3-(4-bromophenyl)propanoic acid: 2.2; 3-(3-fluorophenyl)propanoic acid: 1.8 |
| Quantified Difference | Δ = +0.3 (vs. bromo-only); Δ = +0.7 (vs. fluoro-only) |
| Conditions | Computed by XLogP3 3.0 method (PubChem/ChemSpider) |
Why This Matters
Higher logP values correlate with increased passive diffusion across biological membranes, a critical parameter for optimizing lead compound bioavailability in early drug discovery.
- [1] PubChem. (2025). 3-(4-Bromo-3-fluorophenyl)propanoic acid (CID 54238787). National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/54238787 View Source
- [2] PubChem. (2025). 3-(4-Bromophenyl)propionic acid (CID 2735609). National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2735609 View Source
